5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as BBET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBET is a thiazolidinone derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one's mechanism of action involves the formation of a thioester intermediate with thiol-containing amino acids or proteins. This intermediate then undergoes a cyclization reaction to form a fluorescent product. This compound's mechanism of action as a catalyst involves the activation of the carbonyl group in the reactant, which undergoes a nucleophilic addition reaction with the other reactant to form the desired product.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in rats with induced colitis.
Advantages and Limitations for Lab Experiments
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield and purity when synthesized using the methods mentioned above. This compound is also a fluorescent probe that can be easily detected using fluorescence spectroscopy, which makes it a useful tool for studying thiol-containing amino acids and proteins. However, this compound has some limitations, such as its potential toxicity at high concentrations and its limited solubility in water.
Future Directions
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several potential future directions for scientific research, including its application as a fluorescent probe for detecting thiol-containing biomolecules in vivo. This compound can also be modified to improve its solubility and reduce its toxicity, which would expand its potential applications in various fields. Furthermore, this compound's anti-cancer properties can be further studied to understand its mechanism of action and potential clinical applications. Overall, this compound has significant potential for scientific research in various fields, and further studies are needed to fully understand its properties and applications.
Synthesis Methods
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized using different methods, including the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate to form ethyl 2-(4-bromobenzylidene)cyanoacetate. The latter compound is then reacted with thiourea to form this compound. Another method involves the reaction of ethyl 2-cyano-3-(4-bromobenzylidene)acrylate with thiourea to form this compound. These methods have been used to synthesize this compound with high yield and purity.
Scientific Research Applications
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been used in scientific research for various applications, including as a fluorescent probe for detecting thiol-containing amino acids and proteins. This compound has also been used as a catalyst in organic synthesis reactions, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Furthermore, this compound has been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
Properties
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPOAXWIFPXKAK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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